N-(2,4-dimethoxyphenyl)-2-methylbenzamide
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Description
N-(2,4-dimethoxyphenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.12084340 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2,4-dimethoxyphenyl)-2-methylbenzamide, also known as CBMicro_018724, primarily targets bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
CBMicro_018724 interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the activity of RNAP, thereby affecting bacterial gene transcription .
Biochemical Pathways
The inhibition of RNAP by CBMicro_018724 affects the transcription process in bacteria . This disruption in the transcription process can lead to a halt in protein synthesis, affecting various biochemical pathways and their downstream effects .
Result of Action
CBMicro_018724 has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This selective antimicrobial activity suggests that the compound’s action results in the inhibition of growth or killing of certain bacterial species .
Biochemical Analysis
Biochemical Properties
N-(2,4-dimethoxyphenyl)-2-methylbenzamide interacts with bacterial RNA polymerase (RNAP), inhibiting its function . This interaction is crucial in its role as a potential antimicrobial agent. The compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against bacterial RNA polymerase. By inhibiting this enzyme, the compound disrupts the synthesis of RNA in bacteria, thereby affecting their gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the switch region of bacterial RNA polymerase . This interaction inhibits the function of the enzyme, disrupting RNA synthesis in bacteria .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against bacterial RNA polymerase suggests that it may have long-term effects on bacterial function .
Metabolic Pathways
Its interaction with bacterial RNA polymerase suggests that it may affect the metabolic processes related to RNA synthesis .
Subcellular Localization
The subcellular localization of this compound is not well known. Given its interaction with bacterial RNA polymerase, it is likely to be found in regions of the cell where this enzyme is active .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-13(11)16(18)17-14-9-8-12(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZNUPVNALOWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968198 |
Source
|
Record name | N-(2,4-Dimethoxyphenyl)-2-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-50-5 |
Source
|
Record name | N-(2,4-Dimethoxyphenyl)-2-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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